molecular formula C14H16N2O4 B2853137 N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1428359-41-4

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2853137
CAS No.: 1428359-41-4
M. Wt: 276.292
InChI Key: HPDOCIINDRFVMO-UHFFFAOYSA-N
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Description

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 1-methyl-2-oxo-1,2-dihydropyridine core linked via an amide bond to a 3-(furan-3-yl)-3-hydroxypropyl substituent. The molecule’s extended π-conjugation across the pyridone and amide groups may favor a near-planar conformation, as observed in structurally related compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide . Its synthesis likely involves coupling a pyridone-carboxylic acid derivative with a furan-containing amine under activating conditions, analogous to methods used for similar carboxamides .

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-16-7-2-3-11(14(16)19)13(18)15-6-4-12(17)10-5-8-20-9-10/h2-3,5,7-9,12,17H,4,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDOCIINDRFVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Key Structural Differences:

Compound Name Core Structure Substituents Functional Groups
Target Compound 1-methyl-2-oxo-1,2-dihydropyridine 3-(furan-3-yl)-3-hydroxypropyl Amide, hydroxyl, furan
N-(Benzo[d]thiazol-2-yl)-4,6-dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide (7a) 1-phenyl-2-oxo-1,2-dihydropyridine Benzo[d]thiazol-2-yl Amide, aromatic heterocycle
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-oxo-1,2-dihydropyridine 3-bromo-2-methylphenyl Amide, bromine, methyl
  • Aromatic vs. Aliphatic Substituents: The target compound’s 3-(furan-3-yl) group provides oxygen-containing aromaticity, distinct from the sulfur/nitrogen-rich benzoheterocycles in compounds like 7a or the halogenated aryl group in ’s compound. This difference influences electronic properties (e.g., furan’s electron-rich nature) and solubility.

Structural and Crystallographic Insights

  • Planarity and Tautomerism: The target compound’s amide bridge likely promotes planarity, as seen in ’s compound (dihedral angle: 8.38° between aromatic rings) . The keto-amine tautomer is favored over hydroxy-pyridine forms in related structures due to resonance stabilization.
  • Hydrogen-Bonding Networks: The hydroxypropyl group may participate in intermolecular hydrogen bonds, contrasting with ’s compound, which forms centrosymmetric dimers via N–H⋯O bonds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of intermediates via nucleophilic substitution or condensation. For example, coupling 3-(furan-3-yl)-3-hydroxypropylamine with activated 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) .
  • Step 2 : Catalytic optimization using Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance regioselectivity and yield .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .
    • Key Considerations : Solvent choice (DMF or THF), temperature control (0–80°C), and reaction time (12–48 hours) significantly impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the furan-3-yl group (δ 7.4–7.6 ppm for aromatic protons) and hydroxypropyl chain (δ 3.5–4.0 ppm for -OH and -CH₂-) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₉N₂O₄: 315.13) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Data Cross-Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cytotoxicity) using standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature conditions) .
  • Structural Analysis : Investigate tautomeric equilibria (e.g., keto-enol tautomerism in the dihydropyridine ring) via X-ray crystallography or computational modeling (DFT), as tautomerization can alter binding affinity .
  • Batch Consistency : Ensure synthetic batches are identical in purity (>95% by HPLC) and stereochemistry (if applicable) .

Q. What strategies optimize the compound’s stability in in vitro pharmacological assays?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin encapsulation to prevent precipitation .
  • pH Buffering : Maintain physiological pH (7.4) to avoid hydrolysis of the amide bond .
  • Light/Temperature Control : Store solutions at -20°C in amber vials to mitigate photodegradation of the furan moiety .

Q. How do structural modifications (e.g., furan substitution or hydroxypropyl chain length) affect structure-activity relationships (SAR)?

  • Methodological Answer :

  • Furan Position : Replacing furan-3-yl with furan-2-yl () reduces steric hindrance, enhancing enzyme binding (e.g., CYP450 inhibition) .
  • Chain Length : Shortening the hydroxypropyl group to hydroxyethyl decreases logP (improving solubility) but may reduce membrane permeability .
  • Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) to the pyridine ring increases metabolic stability .

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